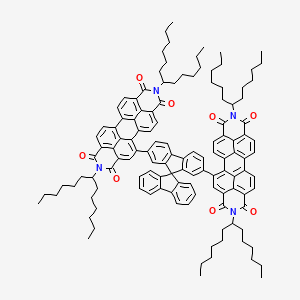![molecular formula C36H58O2S2 B11943397 Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] CAS No. 89447-58-5](/img/structure/B11943397.png)
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a disulfide bond, which is a linkage between two sulfur atoms, and two phenyl rings substituted with butoxy and tetramethylbutyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] typically involves the oxidation of thiol precursors. One common method is the reaction of 2-butoxy-5-(1,1,3,3-tetramethylbutyl)thiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or acetonitrile and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or m-chloroperbenzoic acid (m-CPBA) in solvents like ethanol or dichloromethane.
Reduction: Dithiothreitol, sodium borohydride, or lithium aluminum hydride in solvents like methanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in acidic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies involving disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Wirkmechanismus
The mechanism of action of disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. In chemical reactions, the disulfide bond can undergo oxidation or reduction, influencing the reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disulfide, bis[2-butoxyphenyl]
- Disulfide, bis[2-butoxy-5-methylphenyl]
- Disulfide, bis[2-butoxy-5-tert-butylphenyl]
Uniqueness
Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl] is unique due to the presence of the bulky tetramethylbutyl groups, which can influence its steric properties and reactivity. This makes it distinct from other disulfide compounds with simpler substituents, providing unique advantages in specific applications such as polymer stabilization and antioxidant activity.
Eigenschaften
CAS-Nummer |
89447-58-5 |
|---|---|
Molekularformel |
C36H58O2S2 |
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
1-butoxy-2-[[2-butoxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]disulfanyl]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C36H58O2S2/c1-13-15-21-37-29-19-17-27(35(9,10)25-33(3,4)5)23-31(29)39-40-32-24-28(36(11,12)26-34(6,7)8)18-20-30(32)38-22-16-14-2/h17-20,23-24H,13-16,21-22,25-26H2,1-12H3 |
InChI-Schlüssel |
OWSMQAVEBQWCTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)SSC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



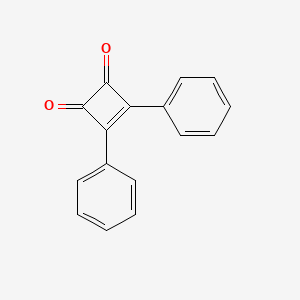
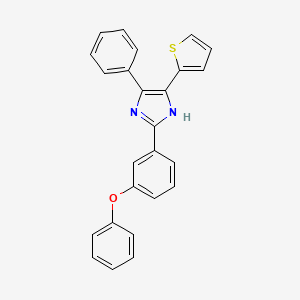


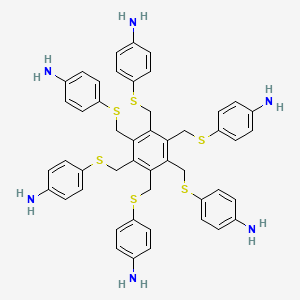

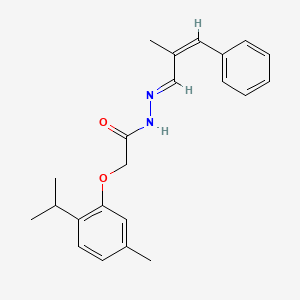
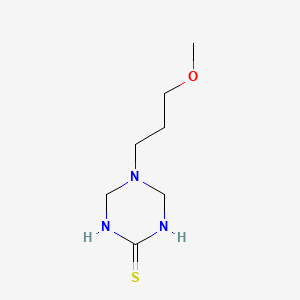

![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)

